REACTION_CXSMILES
|
O[CH:2](C)CN(CC(O)C)CC(O)C.[Cl:14][C:15]1[CH:23]=[CH:22][C:21]([C:24]([F:27])([F:26])[F:25])=[CH:20][C:16]=1[C:17]([OH:19])=[O:18].COS(OC)(=O)=O>CC(C)=O.O.Cl>[Cl:14][C:15]1[CH:23]=[CH:22][C:21]([C:24]([F:25])([F:26])[F:27])=[CH:20][C:16]=1[C:17]([O:19][CH3:2])=[O:18]
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Name
|
|
Quantity
|
620 g
|
Type
|
reactant
|
Smiles
|
OC(CN(CC(C)O)CC(C)O)C
|
Name
|
|
Quantity
|
615 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
|
282 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
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Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Type
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CUSTOM
|
Details
|
to stir overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
to boil during the course of the addition
|
Type
|
CUSTOM
|
Details
|
was kept at 30° C. to 40° C.
|
Type
|
TEMPERATURE
|
Details
|
by intermittant cooling in an ice bath
|
Type
|
ADDITION
|
Details
|
) After addition
|
Type
|
EXTRACTION
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Details
|
The solution was extracted with two 2 liter portions of dichloromethane
|
Type
|
EXTRACTION
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Details
|
the organic extract
|
Type
|
WASH
|
Details
|
was washed with saturated K2CO3 and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OC)C=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 630 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |